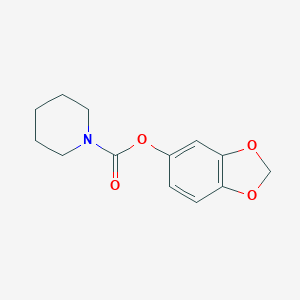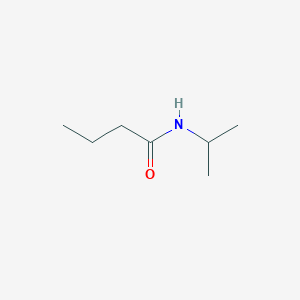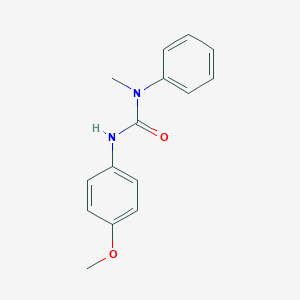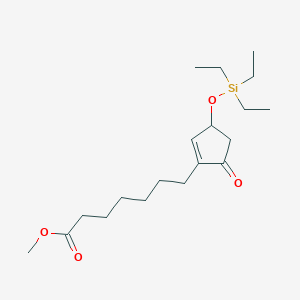
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Overview
Description
“Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate” is an intermediate in the synthesis of prostaglandins . It is commonly used as a reagent in the synthesis of chemicals, mainly as a catalyst for esterification in organic synthesis and as a ligand in organometallic catalysts .
Synthesis Analysis
This compound can be synthesized by reacting 1-cyclopentene-1-heptanone and triethylvinylsilane in the presence of a base to obtain the product 1-cyclopentene-1-heptanoyl propanol ester . It is also synthesized on a multi-kilogram scale for use in the synthesis of prostaglandin intermediates .Molecular Structure Analysis
The molecular formula of this compound is C19H34O4Si . It has a molecular weight of 354.56 .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of chemicals, particularly as a catalyst for esterification in organic synthesis . It is also an intermediate in the synthesis of prostaglandins .Physical And Chemical Properties Analysis
The compound is a colorless to light yellow liquid . It has a density of approximately 0.94 g/mL . The boiling point is about 160-170°C , and the refractive index is about 1.44 . It is soluble in common organic solvents such as alcohols and ethers .Scientific Research Applications
Synthesis Applications
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate and related compounds are primarily used in organic synthesis, particularly in the synthesis of complex organic molecules. For example, Vostrikov et al. (2010) describe its use in the synthesis of prostaglandin analogs, highlighting its role in forming various isomers in chemical reactions (Vostrikov, Loza, Ivanova, & Miftakhov, 2010). Similarly, Babler and Moy (1979) discuss its application as a key intermediate in prostaglandin synthesis, noting its utility in large-scale synthetic processes (Babler & Moy, 1979).
Chemical Transformation Studies
Research by Gimazetdinov et al. (2017, 2020) explores the chemical transformations involving derivatives of methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate. They investigate the intramolecular cyclization and possible pathways for cyclopropane ring closure, offering insights into the mechanisms of chemical reactions involving this compound (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017) (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).
Prostaglandin Synthesis
Prostaglandins, which are important in various biological processes, are synthesized using methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate. Research by Ikai, Sone, and Fukushima (1991) highlights its role in the synthesis of prostanoids, demonstrating its significance in the development of potential therapeutic agents (Ikai, Sone, & Fukushima, 1991).
Development of Antibacterial Agents
Research efforts also extend to developing antibacterial agents. For instance, Remuzon et al. (1992) have synthesized chiral naphthyridine analogues of this compound, exploring their potential as antibacterial agents with decreased pseudoallergic reactions (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Safety And Hazards
During use and operation, appropriate safety measures should be taken, including wearing protective glasses and gloves . Contact with skin and inhalation of its vapors should be avoided to prevent irritation or allergic reactions . The compound should not be exposed to open flames or high-temperature conditions to avoid the risk of fire or explosion .
properties
IUPAC Name |
methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUYUBZMSCEMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451076 | |
| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
CAS RN |
112713-92-5 | |
| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



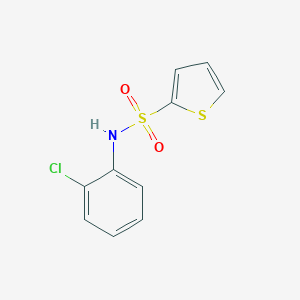
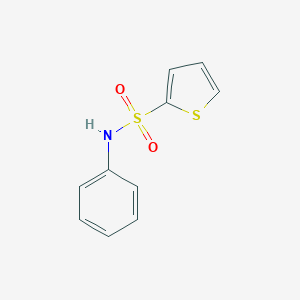
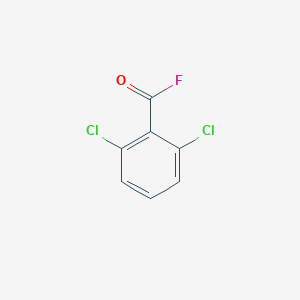
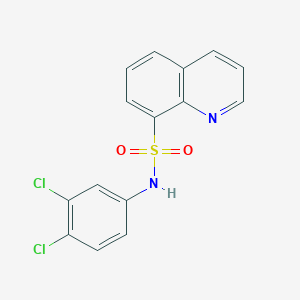
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
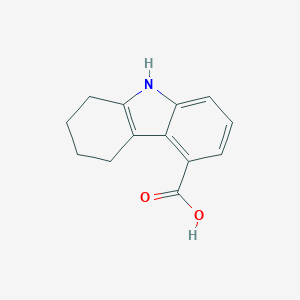
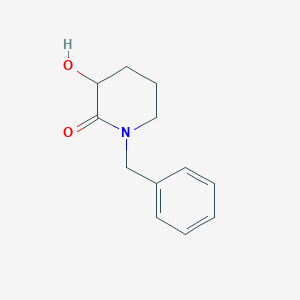
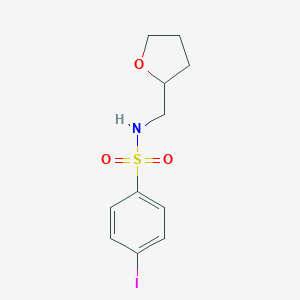
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
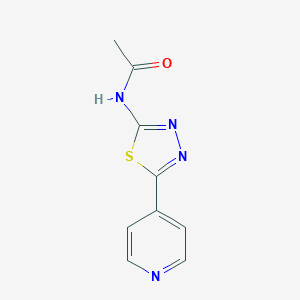
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
